4,4-Difluoro-2-(4-fluorophenyl)piperidine
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Overview
Description
4,4-Difluoro-2-(4-fluorophenyl)piperidine is a fluorinated piperidine derivative. This compound is of significant interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its role in the development of new drugs. The presence of fluorine atoms in the molecule enhances its metabolic stability and bioavailability, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 4,4-Difluoro-2-(4-fluorophenyl)piperidine typically involves the introduction of fluorine atoms into the piperidine ring. One common method involves the reaction of piperidine with fluorinating agents under controlled conditions. For example, a synthetic route may include the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out in an inert atmosphere, such as argon, and at low temperatures to ensure the selective introduction of fluorine atoms .
In industrial production, the synthesis may be scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The reaction mixture is typically monitored using techniques such as thin-layer chromatography (TLC) and gas chromatography (GC) to ensure the completion of the reaction and the purity of the product .
Chemical Reactions Analysis
4,4-Difluoro-2-(4-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4,4-Difluoro-2-(4-fluorophenyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It serves as a pharmaceutical intermediate in the development of new drugs, particularly those targeting central nervous system disorders.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-(4-fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or modulator of certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
4,4-Difluoro-2-(4-fluorophenyl)piperidine can be compared with other fluorinated piperidine derivatives, such as:
4,4-Difluoropiperidine: This compound lacks the additional fluorophenyl group, making it less complex and potentially less selective in its interactions.
4-(Trifluoromethyl)piperidine: The presence of a trifluoromethyl group instead of a difluorophenyl group alters its chemical properties and reactivity.
3,3-Difluoroazetidine: This compound has a different ring structure, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its stability, bioavailability, and selectivity in various applications.
Properties
IUPAC Name |
4,4-difluoro-2-(4-fluorophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N/c12-9-3-1-8(2-4-9)10-7-11(13,14)5-6-15-10/h1-4,10,15H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEUNRCGHFSUAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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